molecular formula C16H14BrF3N2O2 B4754992 1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

Cat. No.: B4754992
M. Wt: 403.19 g/mol
InChI Key: BUVJNPGWLWISRO-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a unique combination of indole, pyrrolidine, and trifluoroethanone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multi-step organic reactionsThe pyrrolidine ring is then attached via a nucleophilic substitution reaction, and finally, the trifluoroethanone group is introduced through a Friedel-Crafts acylation reaction .

Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three moieties, which may result in unique biological and chemical properties not observed in other compounds .

Properties

IUPAC Name

1-[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N2O2/c17-10-3-4-13-11(7-10)12(15(24)16(18,19)20)8-22(13)9-14(23)21-5-1-2-6-21/h3-4,7-8H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVJNPGWLWISRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-{5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

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